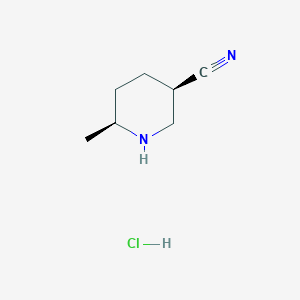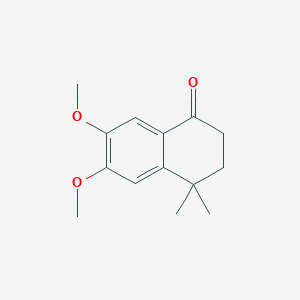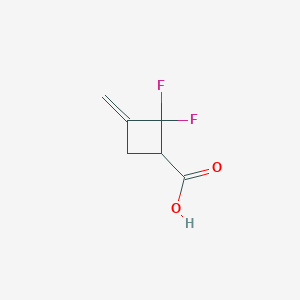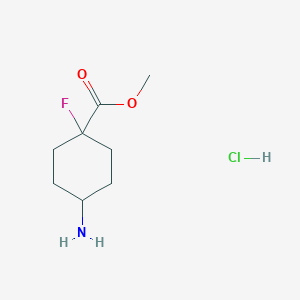
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The N-CBZ (carbobenzyloxy) group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid.
Protection of the Amine Group: The amine group of the pyrrolidine is protected using the CBZ (carbobenzyloxy) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation of the product further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected undergoes several types of chemical reactions:
Hydrogenation: The CBZ protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the CBZ group is replaced by other functional groups.
Amidation: The compound can react with carboxylic acids to form amides, which are important in peptide synthesis.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines or alcohols.
Amidation: Carboxylic acids, coupling agents like EDCI or DCC.
Major Products Formed
Hydrogenation: Removal of the CBZ group to yield the free amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Amidation: Formation of amide bonds, leading to peptides or other amide-containing compounds.
Aplicaciones Científicas De Investigación
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: Used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected primarily involves its role as a protected amine. The CBZ group protects the amine from undesired reactions, allowing for selective reactions at other functional groups. Upon removal of the CBZ group, the free amine can participate in various biochemical and chemical processes, such as forming peptide bonds in protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-Boc protected: Similar to the CBZ-protected compound but uses a Boc (tert-butoxycarbonyl) protecting group.
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-Fmoc protected: Uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Uniqueness
The N-CBZ protected compound is unique due to its stability and ease of removal under mild conditions. The CBZ group is particularly useful in multi-step synthesis processes where selective deprotection is required. Compared to Boc and Fmoc protecting groups, the CBZ group offers different reactivity and stability profiles, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(2S,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1 |
Clave InChI |
DUKUKJFQHYTCIA-JQWIXIFHSA-N |
SMILES isomérico |
C[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




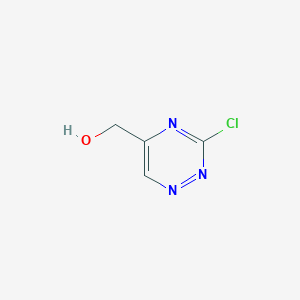

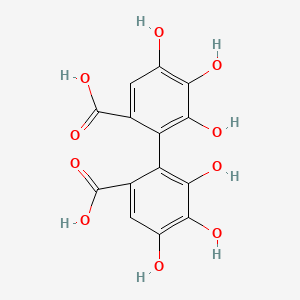
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)


